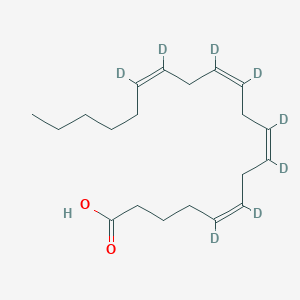

Arachidonic Acid-d8

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Foundations of Arachidonic Acid D8 Application in Quantitative Lipidomics and Metabolomics

Advanced Mass Spectrometry Techniques for Arachidonic Acid-d8 Analysis

Multiple Reaction Monitoring (MRM) for Targeted Metabolite Profiling

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique widely employed in targeted lipidomics and metabolomics for the quantification of specific analytes within complex biological matrices. nih.govsciex.comresearchgate.net In MRM, a triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for each analyte. nih.gov this compound (AA-d8) is a critical internal standard in MRM-based assays for quantifying arachidonic acid and its various eicosanoid metabolites. nih.govmdpi.com

The principle behind using AA-d8 in MRM is stable isotope dilution. By spiking a known amount of AA-d8 into a biological sample prior to extraction, it acts as an ideal internal standard because it is chemically identical to the endogenous analyte but distinguishable by its mass. nih.govlipidmaps.org This allows for the correction of variations in extraction efficiency, chromatographic response, and ionization efficiency. nih.govlipidmaps.org For instance, in a comprehensive UPLC-QTRAP/MS/MS method developed for eicosanoid analysis, AA-d8 was one of 26 deuterated internal standards used to quantify over 120 eicosanoids in human plasma. nih.gov This method utilized scheduled MRM to optimize sensitivity and the number of metabolites that could be analyzed in a single 5-minute run. nih.gov

The use of deuterated analogs like AA-d8 in MRM significantly enhances the accuracy and precision of quantification, especially for low-abundance lipid mediators like eicosanoids, which are often present at picogram (pg) levels in biological samples. nih.gov The distinct precursor and product ions for AA-d8 and its metabolites allow for specific and interference-free detection, even in the presence of co-eluting matrix components. nih.govlipidmaps.org

Table 1: Representative MRM Transitions for this compound and Related Eicosanoids

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | PubChem CID |

| This compound | 311.28 | 267.1, 213.4 | 16 | Negative ESI | 3246804 |

| Arachidonic Acid | 303.23 | 259.2, 215.2 | - | Negative ESI | 444899 |

| Prostaglandin (B15479496) E2 (PGE2) | 351.22 | 333.2, 271.2 | - | Negative ESI | 5280360 |

| Leukotriene B4 (LTB4) | 335.22 | 195.1, 161.1 | - | Negative ESI | 5280492 |

| 5-HETE | 319.23 | 115.1 | - | Negative ESI | - |

Note: Collision energies and specific product ions can vary based on instrument and method optimization. nih.govnih.gov

Electrospray Ionization (ESI) and Chemical Ionization (CI) Modes

Mass spectrometry relies on efficient ionization of analytes for their detection and analysis. For this compound and its metabolites, Electrospray Ionization (ESI) is the predominant ionization technique used in conjunction with liquid chromatography (LC-MS). nih.govlipidmaps.orgnih.gov ESI is a soft ionization method that typically produces protonated or deprotonated molecular ions ([M+H] or [M-H]), which are then fragmented for tandem mass spectrometry (MS/MS) analysis. nih.gov

For AA-d8 and most eicosanoids, negative ion ESI mode is commonly preferred due to the presence of a conserved terminal carboxyl moiety, which readily deprotonates to form [M-H] ions. nih.govnih.govlipidmaps.org This enhances sensitivity and provides characteristic fragmentation patterns. nih.govnih.govlipidmaps.org For instance, in a UPLC-QTRAP 6500 system, eicosanoids were detected in negative electrospray ion mode with an electrospray voltage of -4.5 kV and a turbo ion spray source temperature of 525 °C. lipidmaps.org The precursor ion for this compound in negative ESI is typically observed at m/z 311.28, with characteristic product ions at m/z 267.1 and 213.4. nih.govmassbank.eu

While ESI is widely used, fatty acids, including arachidonic acid, can exhibit reduced signal in negative ionization mode when an acidic mobile phase is used for chromatographic separation, as the negative charge can be suppressed. nih.govresearchgate.net To overcome this, derivatization strategies can be employed to introduce a more readily ionizable group or to enable detection in positive ion mode, significantly improving sensitivity. nih.govresearchgate.net

Chemical Ionization (CI) is another ionization technique, though less commonly applied for routine lipidomics of AA and its metabolites compared to ESI. CI typically involves a reagent gas that ionizes the analyte through ion-molecule reactions, often producing [M+H] or [M-H] ions depending on the reagent gas and polarity. While CI can be useful for volatile or semi-volatile compounds and can offer different fragmentation patterns, ESI's direct coupling with LC makes it more suitable for the diverse and often less volatile nature of lipid species.

Sample Preparation and Extraction Protocols Utilizing this compound

Effective sample preparation and extraction are crucial steps in quantitative lipidomics and metabolomics, directly impacting the accuracy and reliability of downstream mass spectrometry analysis. This compound (AA-d8) is strategically introduced during these initial stages to serve as an internal standard, enabling precise quantification by accounting for variations in extraction efficiency and matrix effects. nih.govlipidmaps.orgmdpi.com

Extraction from Biological Matrices: Cells, Tissues, and Biofluids (Plasma, Urine)

The extraction of arachidonic acid and its metabolites from biological matrices requires robust protocols to ensure high recovery and minimize degradation. Common biological matrices include cells, tissues, and biofluids such as plasma and urine. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This is a widely used method, often employing solvent mixtures like chloroform/methanol (B129727) (Folch or Bligh and Dyer methods) or methyl tert-butyl ether (MTBE)/methanol. nih.govmdpi.com For instance, a method for hepatocellular carcinoma biomarker discovery used a chloroform/methanol (1:2 v/v) mixture for lipid extraction from serum samples, with AA-d8 added as an internal standard for negative mode lipidomics. mdpi.com

Solid-Phase Extraction (SPE): SPE is frequently employed for cleanup and enrichment of eicosanoids from various matrices. nih.govmdpi.com For example, human plasma samples were analyzed for eicosanoids following solid-phase extraction, with deuterated internal standards, including AA-d8, added prior to extraction to determine recovery rates and matrix effects. nih.govlipidmaps.org Another study on RAW264.7 cells utilized a simple solid-phase extraction method with Strata-x 33-µm polymerized solid reverse-phase extraction columns, spiking samples with deuterated internal standards after cell resuspension in methanol. mdpi.com

Protein Precipitation: Methanol-based protein precipitation is also used, particularly for less hydrophobic lipids. In one lipidomics analysis, methanol containing an internal standard mixture, including AA-d8, was added to tissue samples, followed by incubation and centrifugation. nih.gov

The choice of extraction method depends on the specific lipid class of interest, the biological matrix, and the desired level of purity. Regardless of the method, the addition of AA-d8 and other deuterated internal standards at the very beginning of the extraction process is paramount. This allows for accurate correction of analyte loss during the extraction procedure and compensates for any matrix effects that might influence ionization efficiency in the mass spectrometer. nih.govlipidmaps.orgsci-hub.se

Derivatization Strategies for Enhanced Mass Spectrometry Detection

While underivatized fatty acids can be detected by LC-MS, their ionization efficiency, particularly in negative ion mode, can be suppressed by acidic mobile phases commonly used for chromatographic separation. nih.govresearchgate.net Derivatization strategies are employed to overcome these limitations, enhancing mass spectrometry detection by improving ionization efficiency, chromatographic separation, and providing characteristic fragmentation patterns. nih.govresearchgate.netnih.gov

For arachidonic acid and its metabolites, derivatization often targets the carboxyl group. Strategies include:

Amine Derivatization: Reagents like 2-dimethylaminoethylamine (DMED) or N,N-Diethylethylenediamine (DEED) can react with the carboxyl group to form an amide, introducing a basic nitrogen atom that enhances ionization in positive ion mode. researchgate.netnih.gov This can lead to significant improvements in sensitivity (e.g., 50-1500 fold or even 2500 fold compared to underivatized fatty acids). nih.gov

Dansyl Hydrazine (Dns-Hz) Labeling: This reagent can label carboxyl-containing metabolites, improving ionization efficiency and generating specific neutral losses in tandem mass spectrometry. nih.gov

Pyridinium (B92312) Analogs: Derivatization with a pyridinium analog has been shown to allow for detection in positive ion mode, greatly improving sensitivity and the stability of more labile AA metabolites. nih.gov

Derivatization can also aid in separating regio-isomers and cis/trans-EETs, which is crucial for comprehensive eicosanoid profiling. nih.govmdpi.com While derivatization offers unparalleled sensitivity, some LC-MS methods have demonstrated reliable quantification of fatty acids from human plasma without the need for derivatization, achieving good sensitivity with limits of quantification in the low nanomolar range. mdpi.com However, for highly sensitive and specific analysis of a broad range of eicosanoids, derivatization remains a valuable tool.

Validation of Analytical Methodologies: Recovery, Sensitivity, and Reproducibility

The rigorous validation of analytical methodologies is fundamental to ensure the accuracy, reliability, and robustness of quantitative lipidomics and metabolomics data. This compound plays a pivotal role in this validation process, particularly in assessing key parameters such as recovery, sensitivity, and reproducibility. nih.govlipidmaps.orgmdpi.comresearchgate.net

Sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ): Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (LOD) or quantified (LOQ). AA-d8, as an internal standard, helps establish these limits for endogenous AA and its metabolites. nih.govmdpi.com For many eicosanoids, methods utilizing deuterated standards have achieved LODs and LOQs in the picogram (pg) to low nanomolar (nM) range, demonstrating high sensitivity. nih.govmdpi.commdpi.comresearchgate.net For instance, a UPLC-MS/MS method for eicosanoid quantification in RAW264.7 cells reported sufficient sensitivity for most standards, with LOQs at pg levels for the majority of compounds in human plasma analysis. nih.govmdpi.com

Reproducibility (Precision): Reproducibility, or precision, evaluates the consistency of the measurements. It is typically assessed by calculating the relative standard deviation (RSD) or coefficient of variation (CV) for repeated analyses of quality control (QC) samples spiked with known concentrations of analytes and internal standards, including AA-d8. nih.govlipidmaps.orgmdpi.comresearchgate.net Intra-batch and inter-batch precision are determined to ensure consistency over time and across different analytical runs. lipidmaps.org Reported CVs for eicosanoids using deuterated internal standards have been less than 30% for all compounds, with some methods achieving RSDs as low as 1.03-11.82% for arachidonic acid-derived eicosanoids. nih.govresearchgate.net The stability of AA-d8 under various conditions also contributes to reliable performance and reproducibility in complex analytical environments. scbt.com

Table 2: Typical Validation Parameters for Arachidonic Acid and Eicosanoid Quantification

| Validation Parameter | Typical Acceptance Criteria | Reported Values (with AA-d8/Deuterated IS) | Source |

| Recovery | 70-120% | 70-120% (eicosanoids), >88.30% (AA-derived eicosanoids), >90% (internal standards) nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |

| LOD | Low pg to nM range | pg levels for most compounds, 0.8-10.7 nmol/L (fatty acids) nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |

| LOQ | Low pg to nM range | pg levels for most compounds, 2.4-285.3 nmol/L (fatty acids) nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |

| Precision (CV/RSD) | <20-30% | <30% (eicosanoids), 1.03-11.82% (AA-derived eicosanoids), 3.3-9.3% (AA-d8 recovery reproducibility) nih.govlipidmaps.orgmdpi.comresearchgate.net | nih.govlipidmaps.orgmdpi.comresearchgate.net |

| Linearity (R) | >0.99 | R = 0.99374–0.99929 (derivatized FFAs) nih.gov | nih.gov |

Comprehensive High-Resolution Mass Spectrometry for Eicosanoid Assays with Deuterated Standards

Comprehensive high-resolution mass spectrometry (HRMS) offers significant advantages over nominal mass MS for the analysis of eicosanoids and other lipid mediators, providing enhanced specificity, sensitivity, and the ability to perform both targeted and untargeted analyses. nih.govmdpi.com Platforms such as Orbitrap and Q-TOF are commonly employed for HRMS-based lipidomics. nih.gov

The use of deuterated standards, including this compound, is integral to HRMS workflows for accurate eicosanoid assays. mdpi.comnih.gov In HRMS, the precise mass measurement (accurate mass) allows for confident identification of analytes by distinguishing them from isobaric interferences, which have the same nominal mass but different exact masses. nih.gov This is particularly valuable for eicosanoids, which exist as a complex mixture of structurally similar regioisomers and stereoisomers derived from arachidonic acid and other polyunsaturated fatty acids. mdpi.com

HRMS, especially when coupled with liquid chromatography (LC-HRMS), enables the separation and detection of a vast number of eicosanoid species. nih.gov For example, UHPLC-qTOF systems have been used to identify lipid species by matching their accurate mass and tandem mass spectra to large metabolite and lipid databases. nih.gov In such untargeted approaches, AA-d8 and other deuterated internal standards are crucial for normalization and semi-quantification, compensating for ionization efficiency fluctuations inherent to ESI. mdpi.comsci-hub.se

Beyond accurate mass, HRMS can provide isotopic fine structure information, further aiding in compound identification. For targeted eicosanoid assays, HRMS can be operated in modes like Parallel Reaction Monitoring (PRM), which offers the selectivity of MRM but with high-resolution full-scan product ion spectra, allowing for retrospective data analysis and improved confidence in identification. researchgate.net The ability of HRMS to provide high-quality MS/MS spectra triggered automatically from MRM data also enhances confidence in lipid species assignment through qualitative analysis. sciex.com

Investigations of Endogenous Arachidonic Acid Metabolism Utilizing Deuterated Tracers

Elucidation of Arachidonic Acid Biosynthesis Pathways

The biosynthesis of arachidonic acid in various organisms involves a series of desaturation and elongation steps from precursor fatty acids. Deuterated tracers are instrumental in mapping these complex pathways and identifying the specific enzymes responsible for each conversion.

Tracing the Delta-8 and Delta-6 Desaturation Pathways for Arachidonic Acid Synthesis

Eukaryotic organisms synthesize arachidonic acid primarily through two distinct pathways: the conventional Delta-6 desaturation pathway and the alternative Delta-8 desaturation pathway. Deuterated precursors allow for the precise tracing of these pathways.

In the conventional Delta-6 pathway , linoleic acid (LA, 18:2n-6) is first desaturated by a Delta-6 desaturase to gamma-linolenic acid (GLA, 18:3n-6). This is followed by elongation to dihomo-gamma-linolenic acid (DGLA, 20:3n-6), and then a final desaturation by a Delta-5 desaturase yields arachidonic acid (20:4n-6).

The alternative Delta-8 pathway , observed in some protists and microalgae, begins with the elongation of linoleic acid (LA) to eicosadienoic acid (EDA, 20:2Δ11,14) by a Delta-9 elongase. Subsequently, a Delta-8 desaturase introduces a double bond at the Delta-8 position, converting EDA to DGLA (20:3Δ8,11,14). The DGLA is then desaturated by a Delta-5 desaturase to produce arachidonic acid. Studies utilizing deuterium-labeled precursors, such as 18:2(n-6)-d4, have provided evidence for the operation of the Delta-8 pathway in organisms like the oyster protozoan parasite Perkinsus marinus, where labeled 20:2(n-6)-d4 was converted to 20:3(n-6)-d4 by Delta-8 desaturase and then to 20:4(n-6)-d4 by Delta-5 desaturase, with no detection of labeled 18:3(n-6).

Role of Desaturases (FADS2, Delta-5 Desaturase, Delta-8 Desaturase) and Elongases

The synthesis of arachidonic acid is orchestrated by specific fatty acid desaturases (FADS) and elongases. The human genome contains three FADS genes: FADS1, FADS2, and FADS3.

FADS2 is primarily recognized as a Delta-6 desaturase, catalyzing the rate-limiting step in the conventional PUFA synthesis pathway for generating GLA and stearidonic acid (STA) from LA and alpha-linolenic acid (ALA), respectively. Interestingly, FADS2 also exhibits Delta-8 desaturase activity, converting eicosadienoic acid (EDA) to DGLA and eicosatrienoic acid (ETE) to eicosatetraenoic acid (ETA).

Delta-5 Desaturase (FADS1) is responsible for introducing a double bond at the fifth carbon from the carboxyl end of the fatty acid chain. This enzyme converts DGLA to AA and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA).

Delta-8 Desaturase specifically introduces a double bond at the Delta-8 position, as seen in the alternative pathway.

Elongases (e.g., ELOVL5, C18-D9-elongase) are enzymes that lengthen fatty acid chains by two carbon units. ELOVL5 is involved in the generation of long-chain PUFAs like AA and adrenic acid (AdA) from linoleic acid. In the Delta-8 pathway, a C18-D9-elongase converts LA to EDA.

Studies using labeled precursors, such as (13)C-18:2(n-6), have shown how dietary arachidonate (B1239269) can influence the activity and mRNA abundance of these enzymes, demonstrating tissue-specific regulation of the desaturase-elongase pathway. For instance, in suckling pigs, dietary AA modulated the desaturation rate and accumulation of metabolites, with alternate elongation to (13)C-20:2(n-6) via Delta-8 desaturase being markedly elevated in the absence of dietary AA.

Metabolic Flux Analysis of Polyunsaturated Fatty Acid Conversions

Metabolic flux analysis, often employing stable isotope tracers like AA-d8, is critical for quantifying the dynamic rates of fatty acid conversions within living systems. This approach allows researchers to measure the synthesis and turnover of PUFAs and their metabolites, providing insights into the efficiency of conversion pathways and their regulation.

For example, studies have quantified the steady-state whole-body synthesis-secretion coefficients and rates of circulating unesterified linoleic acid (LA, 18:2n-6) to esterified AA and other elongated n-6 PUFAs using intravenous [U-(13)C]LA infusion in unanesthetized rats. Such methods can determine that the conversion rate of LA to AA equaled 16.1 micromol/day, exceeding the reported brain AA consumption rate by 27-fold, highlighting the liver's role in maintaining AA homeostasis in the absence of dietary AA.

The use of dual-isotope deuterium (B1214612) labeling, where two isotope labels are incorporated, further enhances the ability to track the metabolic fate of exogenous PUFAs like arachidonic acid in complex biological processes such as ferroptosis. This method allows for the identification of labeled species by a signature doublet peak in mass spectra and differentiation from the vast array of endogenous lipids, enabling more precise identification and quantification of metabolites.

Table 1: Key Enzymes and Their Roles in Arachidonic Acid Biosynthesis

| Enzyme Name | Primary Activity | Substrates Involved in AA Synthesis Pathway | Products Involved in AA Synthesis Pathway | Relevant Pathway(s) |

| Delta-6 Desaturase (FADS2) | Introduces double bond at Delta-6 position | Linoleic Acid (LA) | Gamma-Linolenic Acid (GLA) | Conventional Delta-6 |

| Elongase (e.g., ELOVL5) | Lengthens fatty acid chain by 2 carbons | GLA, EDA, DGLA | DGLA, AA, AdA | Both Delta-6 & Delta-8 |

| Delta-9 Elongase | Elongates C18 to C20 with Delta-9 bond | LA | Eicosadienoic Acid (EDA) | Alternative Delta-8 |

| Delta-8 Desaturase (FADS2) | Introduces double bond at Delta-8 position | EDA, ETE | DGLA, ETA | Alternative Delta-8 |

| Delta-5 Desaturase (FADS1) | Introduces double bond at Delta-5 position | DGLA, ETA | Arachidonic Acid (AA), EPA | Both Delta-6 & Delta-8 |

Enzymatic Biotransformation of Arachidonic Acid and Eicosanoid Cascade Analysis

Once synthesized or released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2), free arachidonic acid serves as a critical substrate for the biosynthesis of a wide range of bioactive lipid mediators known as eicosanoids. AA-d8 is vital for analyzing these downstream enzymatic biotransformations and understanding the eicosanoid cascade.

Cyclooxygenase (COX) Pathway Metabolites: Prostaglandins (B1171923), Thromboxanes, and Prostacyclin

The cyclooxygenase (COX) pathway is a major route for arachidonic acid metabolism, leading to the formation of prostaglandins (PGs), thromboxanes (TXs), and prostacyclin (PGI2). There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in basal physiological functions, and COX-2, which is inducible and upregulated during inflammation.

AA-d8 can be used as a tracer to study the production rates and metabolic fate of these prostanoids. The COX enzymes convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2) and then to prostaglandin H2 (PGH2), which are unstable intermediates. PGH2 is subsequently converted by various tissue-specific enzymes into the final biologically active prostanoids.

Prostaglandins (PGs) : Diverse PGs like PGE2, PGD2, and PGF2α are formed, mediating various physiological responses including vasodilation (PGE2, PGI2) and vasoconstriction (PGF2α).

Thromboxanes (TXs) : Thromboxane (B8750289) A2 (TXA2), primarily produced by platelets, is a powerful platelet aggregating agent and a vasoconstrictor. TXA2 is rapidly hydrolyzed to its inactive metabolite, Thromboxane B2 (TXB2).

Prostacyclin (PGI2) : Primarily produced by vascular endothelium, PGI2 is a potent vasodilator and an inhibitor of platelet adhesion to the endothelium, thus acting as an anti-thrombotic agent.

The quantification of these metabolites, often using AA-d8 as an internal standard, allows for precise measurement of COX pathway activity under different conditions.

Lipoxygenase (LOX) Pathway Metabolites: Hydroxyeicosatetraenoic Acids (HETEs) and Leukotrienes

The lipoxygenase (LOX) pathway represents another significant route for arachidonic acid metabolism, leading to the formation of hydroxyeicosatetraenoic acids (HETEs) and leukotrienes (LTs). Different LOX enzymes (e.g., 5-LOX, 8-LOX, 12-LOX, 15-LOX) catalyze the insertion of molecular oxygen at specific carbon positions of arachidonic acid.

Hydroxyeicosatetraenoic Acids (HETEs) : These are hydroxylated derivatives of arachidonic acid. For example, 5-LOX produces 5-hydroperoxyicosatetraenoic acid (5-HPETE), which is then converted to 5-hydroxyeicosatetraenoic acid (5-HETE). Other LOX enzymes produce 8-HETE, 12-HETE, and 15-HETE. HETEs play roles in various processes, including regulating defense mechanisms and adapting to environmental stress, and can stimulate proliferation of prostate muscle cells.

Leukotrienes (LTs) : The 5-LOX pathway is also responsible for the synthesis of leukotrienes, starting with the formation of an unstable intermediate, leukotriene A4 (LTA4). LTA4 is then converted into various leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). LTs are potent mediators of inflammation, affecting neutrophil recruitment, vascular permeability, and bronchoconstriction. For instance, LTB4 is involved in leukocyte trafficking (chemotaxis), while LTC4 is involved in smooth muscle contraction.

AA-d8 is used as an internal standard in mass spectrometry-based assays to accurately quantify these LOX pathway metabolites, allowing for detailed analysis of their production and roles in various biological contexts.

Table 2: Major Eicosanoid Metabolites and Their Pathways

| Metabolite Class | Key Pathway | Specific Metabolites (Examples) | Primary Biological Roles (in context of AA-d8 studies) |

| Prostaglandins | COX | PGE2, PGD2, PGF2α | Vasodilation, vasoconstriction, immune regulation |

| Thromboxanes | COX | TXA2, TXB2 | Platelet aggregation, vasoconstriction |

| Prostacyclin | COX | PGI2 | Vasodilation, inhibition of platelet aggregation |

| HETEs | LOX | 5-HETE, 12-HETE, 15-HETE | Regulating defense mechanisms, cell proliferation |

| Leukotrienes | LOX | LTB4, LTC4, LTD4, LTE4 | Leukocyte recruitment, vascular permeability, bronchoconstriction |

Table 3: Example Data on Deuterated Fatty Acid Metabolites in Perkinsus marinus Meronts

| Deuterium-Labeled Precursor | Incubation Time (days) | Detected Deuterium-Labeled Metabolites | Evidence for Pathway |

| 18:1(n-9)-d6 | 1, 3, 5, 10 | 18:2(n-6), 20:2(n-6), 20:3(n-6), 20:4(n-6) | Delta-12 desaturation, elongation, then sequential Delta-8 and Delta-5 desaturation |

| 18:2(n-6)-d4 | Not specified | 20:2(n-6)-d4, 20:3(n-6)-d4, 20:4(n-6)-d4 | Elongation, then sequential Delta-8 and Delta-5 desaturation |

| 18:3(n-3)-d4 | Not specified | 20:3(n-3)-d4, 20:4(n-3)-d4 | Sequential Delta-8 and Delta-5 desaturation |

| 20:3(n-3)-d8 | Not specified | 20:4(n-3)-d6, 20:5(n-3)-d6 | Sequential Delta-8 and Delta-5 desaturation |

Cytochrome P450 (CYP450) Monooxygenase Pathway Metabolites: Epoxyeicosatrienoic Acids (EETs) and Dihydroxyeicosatrienoic Acids (DiHETrEs)

The cytochrome P450 (CYP450) monooxygenase pathway represents a significant route for arachidonic acid metabolism, leading to the formation of epoxyeicosatrienoic acids (EETs) and their subsequent hydrolysis products, dihydroxyeicosatrienoic acids (DiHETrEs). theses.czwikipedia.orgplos.orghmdb.ca CYP450 epoxygenases, particularly members of the CYP2C and CYP2J families in humans, catalyze the epoxidation of the double bonds in arachidonic acid, yielding four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. wikipedia.orgplos.org These EETs are short-lived signaling molecules with diverse biological activities, including vasodilation, anti-inflammatory effects, and protection against ischemic injury. wikipedia.orgplos.orghmdb.ca

EETs are rapidly metabolized into their corresponding DiHETrEs by soluble epoxide hydrolase (sEH), an enzyme widely distributed in cells. wikipedia.orgplos.org This conversion generally leads to less active or inactive metabolites, thereby regulating EETs' transient actions. wikipedia.org Studies have shown that levels of CYP450 arachidonic acid metabolites, including EETs and DiHETrEs, can be elevated in certain pathological conditions, such as acute ischemic stroke. For instance, in a study of stroke patients, plasma EETs were significantly higher (77.88 ± 3.34 nmol/l) compared to healthy controls (35.35 ± 3.34 nmol/l), and DiHETrEs also showed increased levels (92.87 ± 4.61 nmol/l in patients vs. 68.17 ± 4.61 nmol/l in controls). psu.edu

Arachidonic Acid-d8 serves as an invaluable tool for investigating the dynamics of this pathway. By introducing AA-d8 into cellular systems or in vivo models, researchers can track the formation of deuterated EETs and DiHETrEs, providing clear differentiation from endogenous background levels. This allows for the precise quantification of CYP450 epoxygenase activity and sEH-mediated hydrolysis, aiding in the elucidation of regulatory mechanisms and the impact of various stimuli or inhibitors on these pathways.

Table 1: Representative Plasma Levels of CYP450 Arachidonic Acid Metabolites in Stroke Patients vs. Controls

| Metabolite Class | Stroke Patients (Mean ± SEM) | Healthy Controls (Mean ± SEM) | Unit | Significance (p-value) |

| EETs | 77.88 ± 3.34 | 35.35 ± 3.34 | nmol/l | <0.0001 |

| DiHETrEs | 92.87 ± 4.61 | 68.17 ± 4.61 | nmol/l | <0.0001 |

| Data adapted from a study on acute ischemic stroke patients. psu.edu |

Phospholipase A2 (PLA2) Mediated Release of Free Arachidonic Acid

The release of free arachidonic acid from membrane phospholipids is a pivotal step in the initiation of eicosanoid biosynthesis and various cellular signaling processes. caymanchem.combiomol.comatamanchemicals.com This critical event is primarily catalyzed by phospholipase A2 (PLA2) enzymes, which hydrolyze the sn-2 position of membrane glycerophospholipids. atamanchemicals.comwikipedia.orgnih.govnih.gov Different isoforms of PLA2 exist, each with distinct regulatory mechanisms and roles in mobilizing AA for specific functions. For example, cytosolic PLA2α (cPLA2α) is known to be activated by various stimuli, leading to the release of arachidonic acid. nih.gov

The transient nature and tight regulation of free arachidonic acid levels make its accurate measurement challenging. caymanchem.combiomol.com this compound is an indispensable tool for directly quantifying the release of arachidonic acid in response to specific stimuli. By pre-labeling cellular phospholipid pools with AA-d8, researchers can track the liberation of the deuterated fatty acid upon activation of PLA2 pathways. For instance, studies investigating the activation of cPLA2α have utilized AA-d8 as an internal standard to measure increases in arachidonic acid levels following cell treatment with agonists like 20(S)-OHC or SAG. These studies demonstrated statistically significant increases in arachidonic acid levels upon stimulation, confirming the role of PLA2 activation in AA release. nih.gov

Table 2: Impact of Stimuli on Arachidonic Acid Release in HT-1080 Cells

| Treatment Group | Relative Arachidonic Acid Levels (Arbitrary Units) |

| Vehicle | Baseline |

| 20(S)-OHC | Significantly Increased |

| SAG | Significantly Increased |

| Illustrative data based on findings using deuterated AA to measure release. nih.gov |

This approach allows for precise determination of the amount of AA liberated, providing insights into the activity of specific PLA2 isoforms and their contribution to downstream signaling events.

Characterization of Anti-inflammatory Lipid Mediators (e.g., Lipoxins)

Beyond pro-inflammatory eicosanoids, arachidonic acid also serves as a precursor for a class of potent anti-inflammatory and pro-resolving lipid mediators, such as lipoxins. nih.gov Lipoxins, including Lipoxin A4 (LXA4), are generated through transcellular biosynthesis pathways involving lipoxygenases and play crucial roles in the resolution of inflammation. nih.govuni.lu

The characterization of the biosynthesis pathways and the precise quantification of these anti-inflammatory mediators are vital for understanding their therapeutic potential. This compound, by virtue of its isotopic label, is instrumental in these investigations. Although direct detailed findings on AA-d8 use specifically for lipoxin characterization were not extensively detailed in the provided search results, its general application as a tracer for arachidonic acid metabolism implies its utility. Researchers can introduce AA-d8 into cellular systems or in vivo to trace its conversion into deuterated lipoxins. This allows for the identification of specific enzymatic steps, the quantification of lipoxin production rates, and the elucidation of the conditions under which these pro-resolving mediators are formed. The ability to distinguish de novo synthesized deuterated lipoxins from endogenous pools provides an unambiguous method for studying their complex biosynthesis and their roles in inflammatory resolution.

Regulation of Intracellular and Extracellular Arachidonic Acid Levels

The maintenance of appropriate intracellular and extracellular levels of arachidonic acid is critical for cellular homeostasis and proper signaling. Virtually all cellular arachidonic acid is found esterified within membrane phospholipids, where its presence is stringently controlled by multiple interconnected pathways. caymanchem.combiomol.comatamanchemicals.comlipidmaps.org Free arachidonic acid, which acts as a transient and essential substrate for the biosynthesis of eicosanoid second messengers, is tightly regulated to prevent excessive accumulation, which could lead to cellular dysfunction or uncontrolled inflammatory responses. caymanchem.combiomol.comatamanchemicals.com

Receptor-Stimulated Release and Re-uptake Mechanisms

The dynamic balance of arachidonic acid is largely governed by receptor-stimulated release and subsequent re-uptake mechanisms. Various cell surface receptors, upon activation by their specific ligands, can trigger intracellular signaling cascades that lead to the activation of phospholipases, most notably PLA2, resulting in the rapid liberation of free arachidonic acid from membrane phospholipids. caymanchem.combiomol.comatamanchemicals.comlipidmaps.orgwikipedia.org This receptor-mediated release is a primary mechanism by which cells generate the necessary substrate for eicosanoid synthesis in response to physiological stimuli or inflammatory cues.

Following its release and subsequent metabolism, free arachidonic acid can also be re-incorporated into cellular lipid pools through re-uptake mechanisms. This re-uptake is crucial for terminating signaling events initiated by free AA and for maintaining membrane integrity and lipid composition. caymanchem.combiomol.comlipidmaps.org this compound is an indispensable tool for dissecting these intricate regulatory processes. By introducing AA-d8, researchers can:

Quantify Receptor-Stimulated Release: Measure the amount of deuterated AA released from pre-labeled cells upon receptor activation, providing direct evidence of PLA2 activity and the extent of AA mobilization.

Track Re-uptake Dynamics: Follow the re-incorporation of deuterated free AA into cellular lipids over time, elucidating the efficiency and mechanisms of AA recycling.

These applications allow for a precise understanding of how different receptor pathways influence AA availability and how cells manage the transient pool of free AA.

Esterification and De-esterification Processes in Membrane Phospholipids

The vast majority of cellular arachidonic acid is maintained in an esterified form within the sn-2 position of membrane phospholipids. caymanchem.combiomol.comatamanchemicals.comlipidmaps.orgnih.gov This esterified pool serves as a reservoir for AA, preventing its uncontrolled activity and ensuring its availability when needed. The processes of esterification (incorporation into phospholipids) and de-esterification (release from phospholipids) are central to the regulation of arachidonic acid levels.

Esterification: Free arachidonic acid, whether newly synthesized or taken up from the extracellular environment, is rapidly incorporated into membrane phospholipids through esterification. This process is highly efficient, with studies showing rapid uptake and preferential esterification of exogenous arachidonic acid into specific phospholipid classes, such as phosphatidylinositol and phosphatidylcholine. nih.gov For instance, within one minute of incubation, 66% of incorporated arachidonate was esterified into phospholipids, with phosphatidylinositol and phosphatidylcholine comprising 53% and 43% of the [3H]arachidonyl-phospholipids, respectively. nih.gov

De-esterification: The release of arachidonic acid from these membrane stores is primarily mediated by PLA2 enzymes, as discussed previously. This de-esterification step is tightly controlled and represents the rate-limiting step for eicosanoid production. atamanchemicals.com

This compound is critical for studying these dynamic processes. Researchers can use it to:

Monitor Incorporation: Track the rate and selectivity of AA-d8 incorporation into different phospholipid species, revealing the enzymes and pathways involved in its esterification. Studies have shown that deuterated AA is incorporated into several lipid classes, with triglycerides often being a predominant one. biorxiv.orgbiorxiv.org

Assess Turnover: Investigate the turnover rates of arachidonic acid within specific lipid pools by observing the decrease of labeled AA-d8 over time, providing insights into the dynamics of its release and re-esterification. The application of dual-isotope deuterium labeling, where two different deuterated AA forms are used, can further enhance the ability to track the metabolic fate and incorporation into various lipid classes. biorxiv.orgbiorxiv.org

Table 3: Distribution of Incorporated Deuterated Arachidonic Acid in HT-1080 Cells

| Lipid Class | Incorporation Level (Relative Abundance) |

| Triglycerides (TG) | Predominant |

| Other Lipid Classes | Varied |

| Illustrative data based on findings using dual-isotope deuterium labeling. biorxiv.orgbiorxiv.org |

This precise labeling allows for the quantitative analysis of AA trafficking between different cellular compartments and lipid classes, offering a comprehensive view of its regulation.

Arachidonic Acid D8 in the Study of Pathophysiological Processes

Research in Inflammatory and Immune Responses

Arachidonic acid and its metabolites are central to the initiation, propagation, and resolution of inflammatory and immune responses. AA-d8 is an indispensable tool for researchers investigating these complex processes by providing a robust method for quantifying the intricate lipid mediator profiles.

Role of Arachidonic Acid Metabolites in Inflammation Resolution and Perpetuation

The metabolism of arachidonic acid proceeds primarily through three enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. metabolomicsworkbench.org These pathways yield a variety of eicosanoids with distinct biological activities. Pro-inflammatory mediators derived from AA include Prostaglandin (B15479496) E2 (PGE2), Leukotriene B4 (LTB4), and Thromboxane (B8750289) A2 (TXA2). wikipedia.orglipidmaps.orgwikipedia.orghmdb.canih.govwikipedia.org

Pro-inflammatory Mediators:

Prostaglandin E2 (PGE2): Produced by COX enzymes, PGE2 is a potent mediator of inflammation, regulating vascular permeability, chemotaxis, and the release of pro-inflammatory cytokines. metabolomicsworkbench.orgwikipedia.org

Leukotriene B4 (LTB4): Generated via the 5-lipoxygenase pathway, LTB4 is a powerful chemoattractant for neutrophils and plays a significant role in acute inflammation. nih.govuni.lu

Thromboxane A2 (TXA2): Synthesized by activated platelets, TXA2 promotes platelet aggregation and vasoconstriction, contributing to thrombosis and inflammation. hmdb.cawikipedia.orgwikiwand.comnih.gov

Conversely, specialized pro-resolving mediators (SPMs) such as lipoxins, resolvins, and maresins, derived from AA and other PUFAs (like DHA and EPA), actively promote the resolution of inflammation. wikipedia.orgnih.govnih.govguidetopharmacology.org

Pro-resolving Mediators:

Lipoxins (e.g., Lipoxin A4, Lipoxin B4): These are generated during inflammation and act to resolve it by inhibiting neutrophil migration and promoting non-phlogistic macrophage clearance of apoptotic cells. wikipedia.orgnih.govcenmed.comnih.govuni.lu

Resolvins (e.g., Resolvin D1, Resolvin D3, Resolvin E1): Derived from omega-3 fatty acids, resolvins actively terminate inflammation and promote tissue healing. nih.govlipidmaps.org

Maresins (e.g., Maresin 1, Maresin 2): Also derived from omega-3 fatty acids, maresins contribute to the resolution of inflammation and tissue regeneration. guidetopharmacology.orgnih.govmetabolomicsworkbench.orguni.lu

AA-d8 is crucial for quantitatively tracking the shifts in these lipid profiles, allowing researchers to discern the balance between pro-inflammatory and pro-resolving pathways, which is critical for understanding disease progression and identifying potential therapeutic targets.

Investigations in Experimental Colitis and Inflammatory Bowel Diseases

In inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, the dysregulation of arachidonic acid metabolism is a recognized feature. metabolomicsworkbench.org Studies utilizing experimental colitis models in animals rely on the precise quantification of lipid mediators to understand the pathogenesis and evaluate the efficacy of new treatments. AA-d8 serves as an internal standard in these studies, enabling accurate measurement of AA-derived eicosanoids and other lipid species in inflamed tissues and biological fluids. This quantitative data helps to characterize the specific lipid signatures associated with disease activity and remission, contributing to the development of targeted therapies.

Analysis of Lipid Storms in Systemic Inflammatory Conditions (e.g., COVID-19)

Systemic inflammatory conditions, including severe infections like COVID-19, can lead to uncontrolled inflammatory responses often characterized by a "lipid storm," where there is a significant dysregulation of lipid metabolism. In such scenarios, the precise measurement of AA and its metabolites is vital for understanding the underlying pathological mechanisms. AA-d8 facilitates the accurate quantification of these lipids, allowing researchers to map the complex changes in lipid profiles during systemic inflammation. This data can help identify specific lipid biomarkers for disease severity, predict outcomes, and guide therapeutic interventions aimed at modulating the inflammatory response.

Modulation of Immune Cell Function and Signaling Pathways

Arachidonic acid and its metabolites directly influence the function and signaling pathways of various immune cells, including lymphocytes, neutrophils, monocytes, and natural killer (NK) cells. nih.gov For instance, AA has been shown to impair natural killer cell functions by disrupting signaling pathways driven by activating receptors and reactive oxygen species. nih.gov Furthermore, high levels of AA in the tumor microenvironment have been linked to immunosuppressed macrophages and an inhibition of cytokine-triggered signaling, including the JAK-STAT pathway, by perturbing lipid raft structures. jkchemical.commitoproteome.org

An example of how AA-d8 aids in understanding immune cell modulation is in studies quantifying the impact of dietary omega-3 fatty acids on eicosanoid production. By using AA-d8 and deuterated omega-3 fatty acids as internal standards, researchers can precisely measure the shift in the balance from pro-inflammatory AA-derived mediators to pro-resolving mediators derived from omega-3 fatty acids, and correlate these changes with altered immune cell behavior.

Table 1: Impact of Arachidonic Acid on Immune Cell Signaling

| Immune Cell Type | Effect of Arachidonic Acid (AA) | Signaling Pathways Affected | Reference |

| Natural Killer (NK) Cells | Impaired function, reduced proliferation and cytotoxicity | Disruption of activating receptor signaling, diminished phosphorylation of NKG2D-induced protein kinases (ERK1/2, LYN, MSK1/2, STAT1), altered reactive oxygen species production. | nih.gov |

| Macrophages | Inhibition of cytokine-triggered signaling, immunosuppression | Dysfunctions of cognate receptors, inhibition of JAK1, JAK2, STAT1, STAT3 phosphorylation, displacement of IFNAR1 and STAT1 from lipid rafts. | jkchemical.commitoproteome.org |

Applications in Cardiovascular Disease Research

The precise regulation of lipid metabolism is paramount for cardiovascular health, and dysregulation is a hallmark of many cardiovascular diseases. Arachidonic Acid-d8 plays a vital role in quantitative lipidomics studies in this field.

Atherosclerosis and Lipid-Lipoprotein Metabolism Signatures

Atherosclerosis, a chronic inflammatory disease of the arteries, is intimately linked to perturbed lipid and lipoprotein metabolism. Eicosanoids derived from arachidonic acid, such as thromboxane A2 (TXA2) and prostacyclin (PGI2), are critical regulators of vascular tone and platelet function, both of which are central to atherosclerosis development. hmdb.cawikipedia.orgwikiwand.comnih.govwikipedia.orgwikidoc.org TXA2 promotes platelet aggregation and vasoconstriction, contributing to plaque formation, while PGI2 inhibits platelet activation and acts as a vasodilator, offering protective effects. hmdb.cawikipedia.orgwikiwand.comnih.govwikipedia.orgwikidoc.org

In research aimed at understanding the complex lipid-lipoprotein metabolism signatures associated with atherosclerosis, AA-d8 is employed to accurately quantify the levels of AA and its various metabolites. This precise measurement allows researchers to:

Identify specific eicosanoid profiles that correlate with different stages of atherosclerotic plaque development.

Evaluate the impact of dietary interventions or pharmacological agents on the balance of pro-atherogenic versus anti-atherogenic lipid mediators.

Uncover novel lipid biomarkers that could predict cardiovascular risk or monitor disease progression.

By providing a reliable internal standard for quantitative lipidomics, AA-d8 facilitates a deeper understanding of the intricate interplay between lipid metabolism, inflammation, and vascular health in the context of atherosclerosis.

Table 2: Key Arachidonic Acid Metabolites in Cardiovascular Health

| Metabolite Name | Primary Function | Role in Cardiovascular Disease (Atherosclerosis) | Reference |

| Thromboxane A2 (TXA2) | Promotes platelet aggregation, vasoconstriction | Contributes to thrombosis and plaque formation (pro-atherogenic). | hmdb.cawikipedia.orgwikiwand.comnih.gov |

| Prostacyclin (PGI2) | Inhibits platelet activation, vasodilator | Protects against thrombosis, promotes vasodilation (anti-atherogenic). | wikipedia.orgwikidoc.orglipidmaps.org |

Cancer Pathogenesis and Progression

Colorectal Cancer and Eicosanoid Metabolome Dysregulation

The eicosanoid metabolome, derived primarily from arachidonic acid, plays a significant role in the initiation and progression of colorectal cancer (CRC). Eicosanoids are a family of bioactive lipid mediators that influence tumorigenesis by regulating tumor cell proliferation, affecting the tumor inflammatory microenvironment, and modulating tumor immunosuppression creative-proteomics.comfrontiersin.orgnih.gov. The enzymatic metabolism of arachidonic acid occurs through several key pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the production of various eicosanoids such as prostaglandins (B1171923) (e.g., PGE2, PGI2), thromboxanes (e.g., TxA2), and hydroxyeicosatetraenoic acids (HETEs) creative-proteomics.comfrontiersin.orgnih.gov. Many of these arachidonic acid-derived oxylipins are known to be pro-inflammatory and pro-tumorigenic frontiersin.org.

While specific studies directly detailing the use of this compound as a tracer in colorectal cancer are limited in the provided search results, its utility as an internal standard in targeted lipidomics approaches for analyzing eicosanoids in colorectal cancer is well-established lipidmaps.org. For instance, targeted chiral lipidomics has been employed to study COX-2 mediated metabolism of arachidonic acid in colorectal adenocarcinoma cells, revealing 11(R)-HETE as a primary hydroxylated metabolite and prostaglandins as abundant products mdpi.com. The accurate quantification of these metabolites, crucial for understanding the dysregulated eicosanoid metabolome in CRC, relies heavily on the use of stable isotope-labeled internal standards like AA-d8, which compensate for matrix effects and ensure precise measurements lipidmaps.org.

Prostate Cancer (Benign Prostatic Hyperplasia) and Arachidonic Acid Metabolism

Arachidonic acid metabolism is critically involved in the pathophysiology of prostate cancer (CaP) and benign prostatic hyperplasia (BPH). Arachidonic acid has been shown to increase the risk of CaP by promoting the proliferation of malignant prostate epithelial cells manchester.ac.uk. This effect is often mediated by products of the cyclooxygenase-2 (COX-2) pathway, such as prostaglandin E2 (PGE2), and lipoxygenase (LOX) derived products like 5- and 12(S)-hydroxyeicosatetraenoic acid (HETE) manchester.ac.uk.

Deuterated arachidonic acid (D8-AA) has been specifically utilized in studies employing Fourier-Transform Infrared (FTIR) microspectroscopy to investigate the uptake and metabolism of fatty acids by metastatic prostate cancer cells (PC-3 cells) manchester.ac.ukresearchgate.net. This advanced spectroscopic technique allowed researchers to monitor the temporal fluctuations of different biomolecular domains within PC-3 cells in response to D8-AA uptake. The studies demonstrated that FTIR can effectively track eicosanoid generation in D8-AA stimulated cells and revealed that arachidonic acid is rapidly taken up from the extracellular environment and metabolized within three hours by PC-3 cells manchester.ac.ukresearchgate.net. These findings are significant as they correlate with the observed low levels of arachidonic acid in prostate cancer patients and highlight the rapid metabolic turnover of this fatty acid in malignant cells manchester.ac.uk.

Investigations in Other Clinical Conditions

Impact on Liver Metabolism and Hepatosteatosis

Arachidonic acid and its metabolites play a role in various aspects of liver metabolism, and their dysregulation can contribute to conditions like hepatosteatosis (fatty liver disease) and more severe liver pathologies such as hepatocellular carcinoma (HCC). Lipidomics, a powerful "omics" research technique, is frequently employed to determine lipid composition and identify lipid biomarkers in the context of liver diseases springermedizin.de.

This compound is routinely used as an internal standard in comprehensive lipidomics studies to normalize data and ensure accurate quantification of lipids and metabolites in biological samples. For instance, in studies aimed at identifying serum biomarkers for HCC in patients with liver cirrhosis, this compound was specifically used to normalize negative lipidomics data, ensuring the reliability of the identified significantly altered lipids mdpi.com. Furthermore, abnormal hepatic lipid metabolism is closely associated with hyperlipidemia (HLP), and lipidomics, utilizing internal standards like AA-d8, helps in elucidating the pathogenesis of such lipid metabolism-related diseases springermedizin.de. Research has also indicated that changes in arachidonic acid-containing phosphatidylcholines in plasma and liver can serve as early onset markers for conditions like tamoxifen-induced hepatic phospholipidosis, with these alterations preceding pathological changes in the liver nih.gov.

Studies in Cystic Fibrosis and Chorioamnionitis

The metabolism of arachidonic acid and its esters is also relevant in conditions such as cystic fibrosis (CF) and chorioamnionitis. Cholesteryl arachidonate (B1239269), an ester of arachidonic acid, is found in plasma and the adrenal gland and is a component of low-density lipoprotein (LDL) researchgate.netgdx.net. Its oxidation contributes to macrophage activation and foam cell formation in atherosclerosis researchgate.netgdx.net.

In clinical investigations, cholesteryl arachidonate-d8, a deuterated form, is utilized as an internal standard for the precise quantification of cholesteryl arachidonate in biological samples researchgate.netgdx.net. Studies have shown that levels of cholesteryl arachidonate are notably increased in the bronchoalveolar lavage fluid (BALF) of pediatric cystic fibrosis patients when compared to healthy controls researchgate.netgdx.net. Similarly, elevated levels of cholesteryl arachidonate have been observed in the placentas of women diagnosed with chorioamnionitis researchgate.netgdx.net. The use of cholesteryl arachidonate-d8 in these analyses is critical for accurate and reliable measurement of this lipid, providing insights into its potential role as a biomarker or contributor to the inflammatory processes in these conditions.

Analysis of Polyunsaturated Fatty Acid Metabolism in Malnutrition

This compound methyl ester serves as an internal standard for the quantification of arachidonic acid methyl ester, which is frequently employed as a reference standard for measuring arachidonic acid in various biological samples and as a source of exogenous arachidonic acid in both cellular and in vivo studies caymanchem.com. While direct studies using this compound as a tracer in malnutrition were not explicitly detailed in the provided search results, the broader context of stable isotope labeling is crucial for understanding fatty acid kinetics in such states. For instance, research on children with severe acute malnutrition demonstrated that plasma phospholipid arachidonic acid levels were lower in those receiving a high-oleic ready-to-use therapeutic food (HO-RUTF) compared to a standard RUTF, while docosahexaenoic acid (DHA) levels also exhibited changes acutemalnutrition.org. This highlights the importance of precise quantification of fatty acids in nutritional interventions, a task for which deuterated internal standards like this compound are indispensable. The use of such labeled compounds allows for detailed analysis of how dietary interventions impact the endogenous synthesis and distribution of critical PUFAs in malnourished individuals.

Advanced Research Approaches and Emerging Paradigms Using Arachidonic Acid D8

Integration with Multi-Omics Data for Systems Biology Approaches

The use of Arachidonic Acid-d8 as a metabolic tracer is a cornerstone of modern lipidomics, a field that gains immense power when integrated with other "omics" disciplines like proteomics, genomics, and metabolomics. This multi-omics approach enables a systems-level understanding of the complex biological networks in which arachidonic acid and its derivatives, the eicosanoids, operate.

By introducing AA-d8 into a biological system, researchers can track the flow of the labeled molecule as it is incorporated into cell membranes and subsequently metabolized into various deuterated eicosanoids. mdpi.com The data generated from this lipidomic tracing can then be correlated with proteomic data to identify changes in the expression and activity of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Furthermore, integrating these findings with transcriptomic and genomic data can reveal how genetic variations or changes in gene expression influence lipid metabolism and signaling pathways. mdpi.com This holistic view is critical for constructing comprehensive computational models of cellular processes, which can predict how perturbations, such as disease or drug treatment, will affect the entire system. rsc.orgnih.gov For example, combining lipidomics with proteomics has been instrumental in identifying potential cancer-driving genes and their associated pathways. mdpi.com This integrated strategy moves beyond studying isolated components to mapping the intricate interplay between lipids, proteins, and genes, offering a more complete picture of health and disease. nih.gov

In Vitro and In Vivo Model Systems for Metabolic Pathway Elucidation

The elucidation of arachidonic acid's metabolic fate relies heavily on the use of both in vitro (cell-based) and in vivo (animal) models supplemented with this compound. These models provide controlled environments to dissect the complex enzymatic pathways and understand how they are regulated.

In Vitro Models: In cell culture systems, AA-d8 allows for precise tracking of metabolic flux. For instance, researchers have used AA-d8 in macrophage cell lines to study the kinetic isotope effects on COX and LOX enzyme activities, revealing how deuteration at specific positions can dramatically alter the production of prostaglandins (B1171923) and lipoxins. nih.gov In other studies, cancer cell lines like HT-1080 have been treated with deuterated arachidonic acid to trace its incorporation into various lipid classes and to study its role in processes like ferroptosis, a form of programmed cell death dependent on lipid peroxidation. nih.govacs.org These in vitro experiments are crucial for determining the kinetic parameters (KM, Vmax) of enzymes involved in eicosanoid synthesis and for understanding the fundamental mechanisms of lipid metabolism at the cellular level. mdpi.com

In Vivo Models: Animal models, primarily rodents, are essential for understanding how arachidonic acid metabolism is regulated within a whole organism. Studies involving dietary supplementation with deuterated arachidonic acid in mice have demonstrated its successful incorporation into tissues. nih.govmdpi.com These models have been used to investigate the effects of deuterated fatty acids on inflammatory conditions, such as lipopolysaccharide (LPS)-induced lung damage. nih.gov By analyzing tissues from these animals, scientists can map the distribution and conversion of AA-d8, providing insights into tissue-specific metabolism and the systemic impact of metabolic changes. nih.govmdpi.com

| Model System | Application of this compound | Key Findings |

| In Vitro (Macrophages) | Tracing enzymatic oxygenation pathways | Demonstrated significant kinetic isotope effects for COX and LOX enzymes, altering eicosanoid profiles. nih.gov |

| In Vitro (HT-1080 Cancer Cells) | Elucidating metabolic fate during ferroptosis | Showed incorporation of deuterated AA into multiple lipid classes, particularly triglycerides. nih.govacs.org |

| In Vivo (Mice) | Studying effects on LPS-induced lung inflammation | D-ARA was efficiently incorporated into tissues and protected against adverse LPS-induced pathology. nih.gov |

| In Vivo (Humans) | Investigating fatty acid desaturation and incorporation | Dietary arachidonic acid levels were shown to influence the conversion of other fatty acids into arachidonic acid. nih.gov |

Development of Novel Assays for Oxylipin Quantification

This compound is a critical component in the development and validation of highly sensitive and specific assays for quantifying oxylipins (oxidized lipid molecules derived from polyunsaturated fatty acids). The gold standard for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govuni-wuppertal.de

In these assays, AA-d8 serves as an ideal internal standard. caymanchem.com Because it is chemically identical to endogenous arachidonic acid but has a higher mass due to the deuterium (B1214612) atoms, it behaves similarly during sample extraction and chromatographic separation. nih.govacs.org By adding a known amount of AA-d8 to a biological sample at the beginning of the workflow, researchers can accurately account for any sample loss during preparation and variations in instrument response. nih.gov This stable isotope dilution method allows for precise and absolute quantification of arachidonic acid and its numerous downstream metabolites, including prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). nih.govnih.gov

The development of these robust LC-MS/MS methods has been crucial for clinical phenotyping and biomarker discovery. nih.govnih.gov For example, comprehensive profiling of urinary eicosanoids has been used to identify potential biomarkers for conditions like diabetic nephropathy. nih.gov The ability to simultaneously analyze a wide array of oxylipins with high accuracy provides a detailed snapshot of inflammatory and metabolic status, which would be impossible without the use of deuterated internal standards like this compound. nih.govuni-wuppertal.de

Tracing Lipid Metabolism Remodeling in Viral Infections

Viral infections can profoundly alter the host cell's metabolism, including the intricate network of arachidonic acid pathways, to support their replication and propagation. nih.gov this compound is a powerful tool for tracing these metabolic shifts and understanding the role of lipid mediators in viral pathogenesis.

Studies have shown that viral infections trigger a significant inflammatory response, often involving the release of arachidonic acid and the production of eicosanoids. nih.govnih.gov For instance, lipidomic analyses of cells infected with human coronaviruses have revealed significant remodeling of lipid metabolism. caymanchem.com Research into COVID-19 has highlighted a "lipid storm" in severely ill patients, with extensive production of COX and LOX-derived inflammatory metabolites. caymanchem.comnih.gov By using AA-d8 as a tracer, scientists can follow the specific pathways that are up- or down-regulated during an infection, identifying which pro-inflammatory or anti-inflammatory lipid mediators are being produced.

This knowledge is critical for several reasons. First, it helps to elucidate the mechanisms by which viruses manipulate host cells. Second, it can identify potential therapeutic targets within the arachidonic acid cascade to modulate the inflammatory response. nih.gov Finally, it may lead to the discovery of lipid-based biomarkers that can predict disease severity. nih.gov For example, altered levels of circulating arachidonic acid have been observed in patients with various pulmonary viral infections, including influenza A, RSV, and COVID-19. nih.govfrontiersin.org

Pharmacological Interventions and Metabolic Modulators Studied with Deuterated Tracers

This compound is an invaluable tool for studying the mechanism of action and efficacy of pharmacological agents that target the arachidonic acid cascade. Many widely used drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), function by inhibiting COX enzymes. mdpi.com

By using AA-d8 in cellular or animal models, researchers can precisely measure how a drug affects the production of specific eicosanoids. For example, treating a system with an NSAID and then introducing AA-d8 allows for the quantification of the remaining metabolic flux through the COX pathway, providing a direct measure of the drug's inhibitory effect. This approach is far more informative than simply measuring endogenous levels, as it traces the activity of the pathway in real-time.

Moreover, deuterated tracers can be used to investigate more subtle metabolic modulation. Some research focuses not just on inhibiting inflammatory pathways but on "fine-tuning" them. mdpi.com Studies using a library of arachidonic acids deuterated at different positions have shown that the location of the deuterium atoms can selectively affect the kinetic parameters of COX-2, 5-LOX, and 15-LOX-2 enzymes. mdpi.com This suggests that specially designed deuterated fatty acids could themselves act as pharmacological agents to modulate the synthesis of specific eicosanoids, potentially shifting the balance from pro-inflammatory to pro-resolving lipid mediators. mdpi.comnih.gov This represents an emerging paradigm in developing novel therapies for inflammatory diseases.

| Pharmacological Agent/Modulator | Pathway Targeted | Use of Deuterated Tracer | Research Goal |

| NSAIDs (e.g., Aspirin) | Cyclooxygenase (COX) | AA-d8 is used to trace the reduced output of prostaglandins and thromboxanes post-drug administration. mdpi.com | To quantify the inhibitory efficacy and mechanism of action of the drug. |

| Specific LOX Inhibitors | Lipoxygenase (LOX) | AA-d8 traces the flow of substrate and measures the reduction in specific leukotrienes or lipoxins. | To assess the potency and selectivity of novel anti-inflammatory drugs. |

| Deuterated AA Isotopologues | COX and LOX enzymes | Used as the substrate to study how deuteration at specific sites alters enzyme kinetics. mdpi.com | To develop novel metabolic modulators that can selectively "tune" eicosanoid production. mdpi.com |

Concluding Perspectives and Future Research Trajectories

Current Limitations in Deuterated Arachidonic Acid Research

Despite its utility, research involving deuterated arachidonic acid faces several limitations, primarily related to analytical complexities and experimental design. A significant challenge stems from the inherently low endogenous concentrations of lipid mediators and their transient nature, necessitating highly sensitive, accurate, and specific analytical methodologies for their detection and quantification. nih.govlcms.cz The structural diversity of lipid species, where a single polyunsaturated fatty acid (PUFA) substrate like arachidonic acid can be oxidized at multiple positions to yield numerous isomeric species, each with distinct biological activities, further complicates their precise identification and quantification. nih.govlcms.cz Differentiating a single isotopically labeled lipid from the vast array of endogenous lipids, which often span a narrow range of mass and polarity, presents a considerable analytical hurdle. biorxiv.org

Furthermore, the mass spectrometric methodologies required for tracing fatty acid mobilization are technically challenging. nih.gov While deuterium (B1214612) labeling provides a distinct mass shift for differentiation from unlabeled endogenous compounds, the presence of natural stable isotopes, particularly carbon-13, must be carefully accounted for to accurately determine the atom percent excess of the labeled species. biomol.com The synthesis of a comprehensive library of variably deuterated arachidonic acid isotopologues is also complex, largely due to the presence of three bis-allylic carbons in arachidonic acid, which are prone to oxidation, making synthesis more intricate compared to simpler fatty acids like linoleic acid. acs.org

From a biological and experimental perspective, the availability of stable isotope-labeled substrates can be a limiting factor for conducting comprehensive kinetic and concentration measurements in metabolic studies. researchgate.net Moreover, sample availability, especially in sensitive populations such as pediatric patients, often imposes restrictions on sample size, demanding methods that are highly efficient with minimal sample input. researchgate.net The high affinity of arachidonic acid for protein binding, particularly with albumin in plasma, can significantly reduce the effective concentration of free arachidonic acid, making it difficult to correlate measured cellular concentrations with the actual concentrations at the sites of biological activity. nih.gov Lastly, the lack of systematic investigation into the influence of dietary lipid components on experimental outcomes makes it challenging to relate studies using deuterated PUFAs to findings from routine laboratory diets. nih.gov

Opportunities for Translational Research and Biomarker Discovery

Arachidonic Acid-d8 presents significant opportunities for translational research and the discovery of novel biomarkers, primarily by enabling precise quantification and metabolic tracing in complex biological systems. Its role as a critical internal standard in mass spectrometry-based lipidomics (GC-MS or LC-MS) allows for the accurate normalization and quantification of arachidonic acid and its metabolites, which is fundamental for robust biomarker identification. lipidmaps.orgcaymanchem.comcaymanchem.commdpi.comlabome.com

Table 1: Applications of this compound as an Internal Standard in Lipidomics Studies

| Study Type / Context | Biological Matrix | Purpose of AA-d8 Use | Key Finding / Contribution | Citation |

| General Quantification | Various (e.g., cell lysates, plasma) | Internal standard for quantification of Arachidonic Acid and its metabolites | Enables accurate and reproducible measurement of target analytes. | lipidmaps.orgcaymanchem.comcaymanchem.comlabome.com |

| Biomarker Discovery in HCC | Serum | Normalization of lipidomics data (negative mode) | Helped identify significantly altered lipids (e.g., fatty acids, glycerophospholipids, triglycerides) between HCC and liver cirrhosis patients. | mdpi.com |

| Lipid Tracing in Ferroptosis | HT-1080 cells | Dual-isotope labeling to track metabolic fate of exogenous AA | Elucidated changes in AA incorporation into lipid classes (e.g., decreased TG, increased PI) and supported lipid peroxidation in ferroptosis. | biorxiv.orgacs.org |

| Targeted Eicosanoid Assays | Biological samples | Internal standard for comprehensive high-resolution multiple-reaction monitoring mass spectrometry | Facilitates accurate quantification of eicosanoids, crucial for understanding their roles in health and disease. | caymanchem.com |

The ability of deuterium labeling to trace lipid metabolites provides unique insights into metabolic pathways, a capability widely utilized in other metabolomics applications. biorxiv.orgacs.org Specifically, dual-isotope deuterium labeling, when combined with advanced techniques like hydrophilic interaction-ion mobility-mass spectrometry (HILIC-IM-MS), has proven effective in elucidating lipid metabolic changes associated with specific biological processes and disease states, such as ferroptosis. biorxiv.orgacs.org

Beyond its role in quantification, this compound can facilitate the identification of novel disease biomarkers. For instance, in studies on hepatocellular carcinoma, its use as an internal standard contributed to the discovery of significantly altered lipids and metabolites, demonstrating its utility in complex clinical investigations. mdpi.com The analysis of oxygenated PUFA metabolites (oxylipins), whose measurement is enhanced by high-sensitivity analytical tools, holds promise for identifying valuable biomarkers for disease diagnosis and prognosis. nih.govlcms.cz Furthermore, the arachidonic acid pathway and its metabolites are under active investigation for their diagnostic and prognostic potential in various diseases, including prostate cancer, where altered lipid metabolism is implicated in disease progression. rsc.orgeur.nl The enhanced stability and reduced oxidation of deuterated arachidonic acid (D-ARA) also suggest its potential as a milder therapeutic approach for inflammatory conditions, such as inflammatory lung pathologies, by modulating eicosanoid-mediated responses. nih.gov

Future Directions in Lipidomics and Metabolomics Method Development

The landscape of lipidomics and metabolomics is continuously evolving, with future directions focusing on enhancing analytical depth, throughput, and biological relevance, where deuterated arachidonic acid will continue to play a pivotal role. A key area for development is the expansion of comprehensive three-dimensional databases (incorporating retention time, collision cross section, and m/z values) to include a broader spectrum of oxidized lipids. This expansion is crucial for improving the coverage and confidence of lipid identification in complex biological samples. acs.org

Advancements in mass spectrometry techniques are central to these future directions. The continued development of highly sensitive and high-throughput analytical tools for lipid mediators is paramount to capture the transient and low-abundance nature of these molecules. nih.govlcms.cz Ion mobility-mass spectrometry (IM-MS) is gaining increasing prominence by adding an orthogonal separation dimension (collision cross section, CCS), which is particularly valuable for resolving lipid isomers and enhancing identification confidence. biorxiv.orgwaters.com The integration of multi-dimensional chromatography, such as orthogonal two-dimensional UPLC/QTof MS, along with advanced data acquisition methods like data-independent acquisition, is expected to further enhance the depth of lipidome coverage and the information content obtained from a single analytical run. waters.com Complementary to these hardware advancements, the development of user-friendly and powerful computational tools, such as facile database search engines and specialized software (e.g., Python-based D-Tracer for extracting dual-isotope labeled species), will be essential for efficient data processing, metabolite identification, and biomarker discovery from the increasingly large and complex datasets generated. biorxiv.orgwaters.com

Furthermore, future efforts will focus on integrating lipidomics with other 'omics' platforms, including proteomics and genomics. This multi-omics approach aims to provide a more holistic, systems biology understanding of disease mechanisms and therapeutic responses, moving beyond the isolated study of individual molecular classes. labome.comwaters.com Finally, ongoing refinement of sample preparation and extraction methods, including techniques like methyl tert-butyl ether (MTBE) extraction, protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), will continue to be critical for minimizing matrix effects, improving recovery of low-abundance lipids, and ensuring the integrity of samples, especially for unstable lipid species. nih.govnih.govmdpi.com

Potential for Deeper Understanding of Lipid Signaling in Health and Disease

Deuterated arachidonic acid holds immense potential for fostering a deeper understanding of intricate lipid signaling networks in both physiological and pathological contexts. As a fundamental component of lipid bilayers and a primary precursor for the vast array of eicosanoids, arachidonic acid and its deuterated forms are central to unraveling lipid-mediated cellular communication. nih.govlipidmaps.orgcaymanchem.commdpi.com

One of the most significant contributions of deuterated arachidonic acid lies in its ability to precisely probe the dynamics of lipid metabolism. The strategic deuteration at bis-allylic positions substantially reduces the rate-limiting step of both enzymatic and non-enzymatic oxidation through the kinetic isotope effect. nih.gov This property allows researchers to dissect specific oxidative pathways, monitor the formation of distinct oxidized lipid species, and precisely evaluate their roles in inflammatory processes and other cellular responses without the confounding effects of rapid endogenous metabolism.

Arachidonic acid and its diverse metabolites are known to play critical roles in various physiological functions and are deeply implicated in the development and progression of numerous diseases, including inflammatory conditions, pancreatitis, diabetes, and various cancers. rsc.orgeur.nlmdpi.comnih.gov By utilizing this compound as a stable tracer, researchers can gain unprecedented insights into the precise pathways through which these lipids exert their effects, identify key enzymes involved, and understand the regulatory mechanisms that govern their production and catabolism in disease states.

Beyond its metabolic derivatives, arachidonic acid itself directly influences cellular functions by modulating membrane fluidity and interacting with specific membrane proteins involved in cellular signaling. This includes its critical role in neuronal function, brain synaptic plasticity, and long-term potentiation. nih.gov Furthermore, free arachidonic acid has been shown to affect neuronal excitability and synaptic transmission by modulating the activity of various voltage-gated ion channels. nih.gov Deuterated arachidonic acid provides a powerful tool to investigate these direct interactions and structural roles without the interference of rapid metabolic transformations.